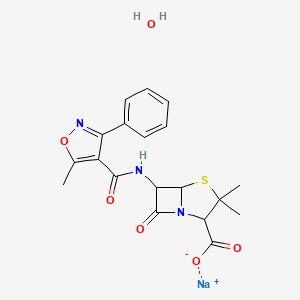
Tak931;tak 931
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Simurosertib, also known as TAK-931, is a small molecule drug that functions as a selective and ATP-competitive inhibitor of cell division cycle 7 kinase. This compound has shown significant potential in the treatment of various types of cancer, particularly those with advanced solid tumors. Simurosertib was initially developed by Takeda Pharmaceutical Co., Ltd. and has been investigated in several clinical trials for its efficacy and safety .
Métodos De Preparación
The synthesis of Simurosertib involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a thieno[3,2-d]pyrimidin-4(3H)-one core structure, followed by the introduction of a 3-methyl-1H-pyrazol-4-yl group and a 1-azabicyclo[2.2.2]oct-2-yl moiety. The reaction conditions often involve the use of various reagents and catalysts to achieve the desired transformations. Industrial production methods for Simurosertib are designed to optimize yield and purity, ensuring that the compound meets the necessary standards for clinical use .
Análisis De Reacciones Químicas
Simurosertib undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Simurosertib can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
Simurosertib has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and cell cycle regulation. In biology, Simurosertib is used to investigate the mechanisms of cell division and DNA replication. In medicine, it has shown promise as a therapeutic agent for treating various types of cancer, including pancreatic cancer, colorectal cancer, and esophageal carcinoma.
Mecanismo De Acción
Simurosertib exerts its effects by inhibiting cell division cycle 7 kinase, a serine/threonine kinase that plays a crucial role in DNA replication and cell cycle progression. By binding to the ATP-binding pocket of cell division cycle 7 kinase, Simurosertib prevents the phosphorylation of critical substrates, such as minichromosome maintenance proteins and CLASPIN, which are essential for the G1/S phase transition and initiation of DNA replication. This inhibition leads to replication stress and subsequent cell cycle arrest, ultimately resulting in the antiproliferative activity observed in cancer cells .
Comparación Con Compuestos Similares
Simurosertib is unique among cell division cycle 7 kinase inhibitors due to its high selectivity and potency. Similar compounds include LY3143921, a novel cell division cycle 7 kinase inhibitor that has also shown promise in preclinical and clinical studies. Simurosertib’s ability to induce replication stress and mitotic abnormalities sets it apart from other inhibitors. Other similar compounds include dequalinium chloride, which has been approved by the Food and Drug Administration for its antimicrobial properties, and other investigational cell division cycle 7 kinase inhibitors currently undergoing clinical trials .
Propiedades
Fórmula molecular |
C17H19N5OS |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-(1-azabicyclo[2.2.2]octan-2-yl)-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23) |
Clave InChI |
XGVXKJKTISMIOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)

![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride](/img/structure/B13389469.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13389486.png)
![1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one](/img/structure/B13389503.png)




